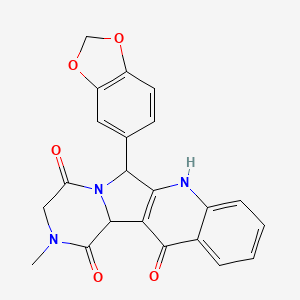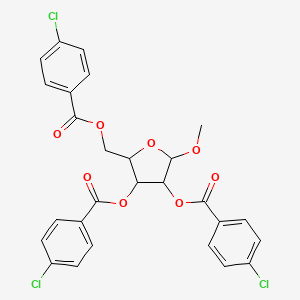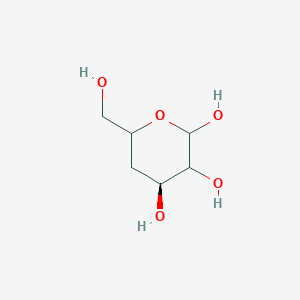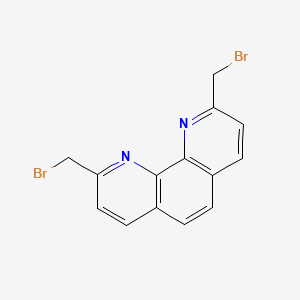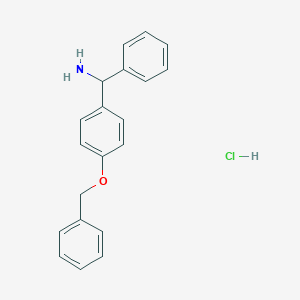![molecular formula C12H12N2O3 B12285479 5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B12285479.png)
5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 5-[4-(Dimetilamino)fenil]isoxazol-3-carboxílico es un compuesto que pertenece a la familia de los isoxazoles, conocida por sus diversas actividades biológicas y su potencial terapéutico. Los isoxazoles son compuestos heterocíclicos de cinco miembros que contienen un átomo de oxígeno y un átomo de nitrógeno en posiciones adyacentes. Este compuesto en particular tiene un grupo dimetilamino unido al anillo fenilo, lo que puede influir en sus propiedades químicas y biológicas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del Ácido 5-[4-(Dimetilamino)fenil]isoxazol-3-carboxílico se puede lograr a través de varios métodos. Un enfoque común implica la reacción de cicloadición de oximas α,β-acetilénicas con dipolares adecuados en presencia de catalizadores como el cobre (I) o el rutenio (II) . Otro método incluye la oxidación de propargil aminas a las oximas correspondientes seguida de ciclización intramolecular .
Métodos de Producción Industrial
La producción industrial de derivados de isoxazol a menudo emplea estrategias de síntesis ecológicas y sin metales para minimizar los costos y el impacto ambiental. La síntesis asistida por microondas y el uso de disolventes ecológicos como el agua o el etanol son algunos de los métodos utilizados para lograr altos rendimientos y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 5-[4-(Dimetilamino)fenil]isoxazol-3-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Conversión del anillo isoxazol a derivados de oxazol.
Reducción: Reducción del grupo ácido carboxílico a un alcohol.
Sustitución: Reacciones de sustitución electrófila en el anillo fenilo.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Catalizadores como paladio sobre carbono (Pd/C) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Reactivos como halógenos (cloro, bromo) o agentes de nitración.
Principales Productos Formados
Oxidación: Formación de derivados de oxazol.
Reducción: Formación de derivados de alcohol.
Sustitución: Formación de derivados halogenados o nitrados.
4. Aplicaciones en la Investigación Científica
El Ácido 5-[4-(Dimetilamino)fenil]isoxazol-3-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial como agente antimicrobiano y antiviral.
Medicina: Investigado por sus propiedades antiinflamatorias, analgésicas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y fármacos
Aplicaciones Científicas De Investigación
5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
El mecanismo de acción del Ácido 5-[4-(Dimetilamino)fenil]isoxazol-3-carboxílico involucra su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir enzimas o receptores involucrados en vías inflamatorias y del dolor, lo que lleva a sus efectos analgésicos y antiinflamatorios. También puede interferir con la replicación de virus y bacterias, contribuyendo a sus propiedades antimicrobianas .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 5-(4-Metoxifenil)isoxazol-3-carboxílico
- 3,5-Difenilisoxazol
- Ácido 5-Fenilisoxazol-3-carboxílico
Unicidad
El Ácido 5-[4-(Dimetilamino)fenil]isoxazol-3-carboxílico es único debido a la presencia del grupo dimetilamino, que puede mejorar su solubilidad y biodisponibilidad. Esta característica estructural también puede contribuir a sus distintas actividades biológicas en comparación con otros derivados de isoxazol .
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
5-[4-(dimethylamino)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-14(2)9-5-3-8(4-6-9)11-7-10(12(15)16)13-17-11/h3-7H,1-2H3,(H,15,16) |
Clave InChI |
ZAYBMRVNLSQVQL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


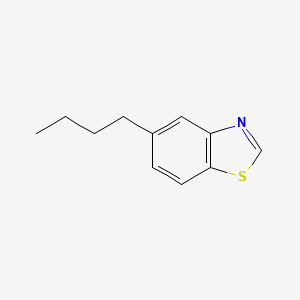
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)
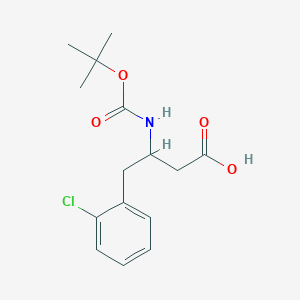
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)
